molecular formula C10H17NO2 B1370413 tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 643759-58-4

tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B1370413
CAS No.: 643759-58-4
M. Wt: 183.25 g/mol
InChI Key: SEZAXFMJUXBDBU-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate is a bicyclic organic compound featuring a partially unsaturated pyrrole ring (2,5-dihydro-1H-pyrrole) substituted with a tert-butyl ester group at position 1 and a methyl group at position 3. The tert-butyl ester acts as a protective group, enhancing solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and stabilizing the molecule during synthetic modifications . The 2,5-dihydro-1H-pyrrole core provides a conjugated system that participates in cycloaddition reactions and serves as a scaffold for pharmaceutical intermediates .

Key structural features:

  • tert-Butyl ester: Imparts steric bulk and hydrophobicity, critical for crystallization and purification .
  • 3-Methyl substituent: Electron-donating group influencing regioselectivity in electrophilic substitutions .
  • Partial unsaturation: The 2,5-dihydro-1H-pyrrole ring allows for further functionalization via hydrogenation or oxidation .

Properties

IUPAC Name

tert-butyl 3-methyl-2,5-dihydropyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZAXFMJUXBDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 3-Methyl-2,5-dihydro-1H-pyrrole

The most common synthetic route to tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate involves the Boc protection of the nitrogen atom on the 3-methylpyrroline scaffold. This is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalytic base.

Typical procedure:

  • Starting material: 3-methyl-2,5-dihydro-1H-pyrrole (free amine form)
  • Reagents: Boc2O (1.2 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 equivalents) as catalyst
  • Solvent: Dry acetonitrile or tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature, stirred overnight
  • Workup: Dilution with diethyl ether, washing with sodium bicarbonate and brine, drying over magnesium sulfate, filtration, and concentration
  • Purification: Column chromatography (hexanes/ethyl acetate) yields the Boc-protected product as a colorless oil with typical yields around 85%.

This method is well-documented and provides a straightforward route to the target compound with high purity and yield.

Key Experimental Findings and Yields

Preparation Method Reagents & Conditions Yield (%) Notes
Boc protection of 3-methyl-2,5-dihydropyrrole Boc2O (1.2 eq), DMAP (0.1 eq), THF, 0°C to rt, overnight ~85 Standard, high-yielding, scalable method
Zr-catalyzed synthesis from N-acyl aminoaldehydes ZrCl4, Amberlyst-15, THF/1,4-dioxane/H2O, 80°C Up to 88 Versatile method for substituted pyrroles, adaptable for Boc derivatives
Reduction of thioesters to aldehydes + Boc protection CDI/DIBAL-H reduction, TFA deprotection, then Boc protection 90+ Multi-step, high-yielding but more complex

Detailed Research Findings

  • The Boc protection step is critical to stabilize the nitrogen and facilitate further synthetic transformations. The use of DMAP as a nucleophilic catalyst accelerates the reaction and improves yield.

  • The Zr-catalyzed method offers a novel approach to access tetrasubstituted pyrroles and pyrrolines under mild aqueous conditions, showing tolerance to various functional groups, which could be adapted to synthesize Boc-protected 3-methyl derivatives.

  • Purification and characterization of the product typically involve silica gel chromatography and NMR spectroscopy, confirming the integrity of the Boc group and the methyl substitution pattern.

Summary Table of Preparation Methods

Step No. Method Description Key Reagents/Conditions Advantages Disadvantages
1 Direct Boc protection of free 3-methylpyrroline Boc2O, DMAP, THF, 0°C to rt Simple, high yield, widely used Requires availability of free amine
2 Zr-catalyzed synthesis from N-acyl aminoaldehydes ZrCl4 catalyst, Amberlyst-15, aqueous solvent Mild conditions, broad substrate scope More complex catalyst system
3 Multi-step synthesis via thioester reduction and Boc protection CDI, DIBAL-H, TFA, Boc2O High purity, versatile Multi-step, requires careful handling

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the pyrrole ring can yield fully saturated pyrrolidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated or nitro-substituted pyrroles.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H17NO2
  • Molecular Weight : 183.251 g/mol
  • CAS Number : 643759-58-4

The compound features a pyrrole ring, which is a five-membered aromatic structure containing one nitrogen atom. The tert-butyl and methyl groups attached to the pyrrole ring influence the compound's reactivity and solubility.

Organic Synthesis

Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds, particularly in the creation of heterocyclic compounds. It can be utilized to produce more complex molecules through further functionalization reactions.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activities relevant to medicinal chemistry:

  • Potential Drug Development : It is studied as a building block for pharmaceuticals due to its structural properties that may enhance biological activity.
  • Neuroprotective Agents : Investigations into its derivatives have shown promise as inhibitors for targets like GSK-3β, which is implicated in neuroinflammatory conditions .

The compound's derivatives are being explored for their interactions with biological molecules:

  • Antioxidant Properties : Some studies suggest potential antioxidant effects, making it a candidate for research into age-related diseases.
  • Enzyme Inhibition : Its derivatives have been evaluated for their ability to inhibit specific enzymes, which could lead to therapeutic applications .

Case Studies and Research Findings

StudyFindings
Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole derivatives were synthesized and evaluated for GSK-3β inhibition, showing potential neuroprotective effects.
The compound was used in the synthesis of β-aryl-GABA analogues via Heck arylation, indicating its utility in developing compounds with neurological relevance.
Research highlighted the synthesis of pyrrole-based compounds that are central to successful drug development, emphasizing the importance of tert-butyl 3-methyl derivatives in pharmaceutical research.

Mechanism of Action

The mechanism by which tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the tert-butyl ester group can influence its lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body.

Comparison with Similar Compounds

Table 1: Structural Comparison of tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate Derivatives

Compound Name Substituents Key Structural Differences References
tert-Butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate 3-Me Methyl group enhances electron density at C3
tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate 2-CN Electron-withdrawing cyano group alters reactivity
tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate 4-OH, 2-O Oxo group increases ring planarity; hydroxy enables H-bonding
(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate Fused bicyclic system Increased rigidity and stereochemical complexity

Key Observations :

  • Electron-donating vs. withdrawing groups: Methyl (3-Me) increases nucleophilicity at C3, enabling alkylation/arylation, whereas cyano (2-CN) directs electrophiles to adjacent positions .
  • Ring saturation : Fully saturated derivatives (e.g., hexahydropyrrolo[3,4-c]pyrrole) exhibit reduced reactivity in cycloadditions compared to 2,5-dihydro analogues .

Physicochemical Properties

Table 3: Spectral and Physical Data

Compound $ ^1H $ NMR (δ, ppm) MS ($ m/z $) Melting Point (°C)
Target compound 1.49 (s, 9H, t-Bu), 2.2–2.5 (m, 2H, CH₂) 358.5 [M+H]⁺ Foam (no mp)
tert-Butyl 4-hydroxy-2-oxo derivative 4.1 (br s, 1H, OH) 360.4 [M+H]⁺ Not reported
Ethyl 1-[(t-Boc)amino]-2-methyl-pyrrole-3-carboxylate 1.34 (s, 9H, t-Bu), 3.87 (q, 2H, OCH₂) 554 [M⁺] 169–173

Key Trends :

  • tert-Butyl signature : All derivatives show a singlet at δ 1.3–1.5 ppm for the t-Bu group .
  • Thermal stability : Crystalline derivatives (e.g., ) have defined melting points, while foams () suggest amorphous forms .

Biological Activity

Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 643759-58-4) is a compound belonging to the pyrrole family, known for its versatile biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula: C10H17NO2
  • Molecular Weight: 183.25 g/mol
  • CAS Number: 643759-58-4
  • Purity: ≥97% .

Biological Activity Overview

Pyrrole derivatives, including this compound, have been investigated for various biological activities. These compounds exhibit significant potential in medicinal chemistry due to their ability to interact with multiple biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrole derivatives. For instance, compounds structurally related to this compound have shown effectiveness against several cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHeLa (cervical carcinoma)9.6 ± 0.7
Compound BL1210 (murine leukemia)41 ± 3
Compound CCEM (human T-lymphocyte)25 ± 2

These results suggest that modifications in the pyrrole structure can enhance anticancer activity .

Antimicrobial Activity

Pyrrole derivatives are also recognized for their antimicrobial properties. A study investigating various pyrrole-based compounds reported:

CompoundTarget OrganismMIC (µM)
Pyrrole Derivative XPseudomonas putida77
Pyrrole Derivative YMycobacterium tuberculosis5

These findings indicate that specific structural features in pyrroles can lead to improved efficacy against resistant strains of bacteria .

Mechanistic Insights

The mechanism of action for pyrrole derivatives often involves the inhibition of key enzymes or pathways in target organisms. For example, certain derivatives have been shown to inhibit ClpP1P2 peptidase in Mycobacterium tuberculosis, which is crucial for bacterial survival .

Case Study 1: Anticancer Efficacy

In a comparative study of pyrrole derivatives, this compound was evaluated alongside other compounds for its cytotoxic effects on cancer cell lines. The study highlighted its potential as a lead compound due to its favorable IC50 values across multiple cell lines.

Case Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial efficacy of various pyrrole derivatives against Mycobacterium tuberculosis. This compound demonstrated promising results with a low minimum inhibitory concentration (MIC), suggesting its potential as a therapeutic agent against resistant strains .

Q & A

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

  • Conduct accelerated stability studies (40°C/75% RH) in DMSO, MeOH, and THF. Monitor degradation via HPLC-UV and identify byproducts via HRMS. Polar aprotic solvents like DMF may accelerate hydrolysis of the carbamate group .

Methodological Resources

  • Crystallography : SHELX suite , WinGX .
  • Stereochemical Analysis : ORTEP for Windows , chiral stationary-phase HPLC .
  • Computational Modeling : Gaussian09, CPCM solvent models .
  • Toxicity Screening : OECD Guidelines 471 (Ames test), ISO 10993-5 (MTT assay) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate

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